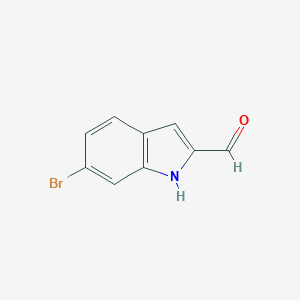

6-bromo-1H-indole-2-carbaldehyde

Description

Significance of Indole (B1671886) Derivatives in Chemical Sciences

The indole nucleus, a bicyclic aromatic heterocyclic compound, is a cornerstone in medicinal and synthetic organic chemistry. chemimpex.comsigmaaldrich.com This structural motif is prevalent in a vast number of bioactive natural products and synthetic molecules, making it a "privileged structure" in drug discovery. chemimpex.com The inherent chemical reactivity of the indole ring allows for extensive modification, enabling the synthesis of a diverse library of derivatives. nih.gov

Indole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds for the development of new therapeutic agents. nih.gov Research has extensively documented their potential in treating a wide range of diseases, including cancer, infectious diseases, inflammatory conditions, metabolic disorders, and neurodegenerative diseases. nih.gov The versatility of the indole scaffold is highlighted by the existence of numerous commercially available drugs containing this core, such as the anticancer agent vincristine (B1662923) and the antihypertensive drug reserpine. nih.gov The continuous exploration of indole derivatives in recent years has led to the discovery of new chemical entities with significant therapeutic promise. chemimpex.com

Research Focus on 6-Bromo-1H-indole-2-carbaldehyde and its Analogues

This compound serves as a crucial building block and intermediate in the synthesis of more complex, biologically active molecules. The presence of the bromine atom and the aldehyde group at specific positions on the indole ring provides reactive handles for further chemical transformations.

Research has shown that the introduction of a bromine atom into a molecular scaffold can enhance the biological potency of a compound. nih.gov This has spurred interest in utilizing bromo-substituted indoles, such as this compound, for the synthesis of novel drug candidates.

A significant area of research has been the conversion of the aldehyde group into other functional groups to create diverse analogues. For instance, the corresponding 6-bromo-1H-indole-2-carboxylic acid and its derivatives have been investigated as novel inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov

Furthermore, the related indole-2-carboxamide scaffold has been the focus of drug discovery efforts, particularly in the search for new treatments for neglected tropical diseases like Chagas disease, caused by the parasite Trypanosoma cruzi. nih.govacs.org Studies have explored how different substituents on the indole ring affect the anti-parasitic activity of these compounds. nih.govacs.org

Researchers have also utilized indole-2-carbaldehyde to synthesize more complex heterocyclic systems. For example, it has been used as a precursor in the synthesis of 2-(1H-indol-2-yl)quinazolin-4(3H)-one derivatives, which have been evaluated for their antibacterial properties. nih.gov

The table below provides a summary of the key chemical information for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| CAS Number | 105191-12-6 |

| Canonical SMILES | C1=CC2=C(C=C1Br)NC(=C2)C=O |

| InChI Key | IGZHNWFLHSANSN-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZHNWFLHSANSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544009 | |

| Record name | 6-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105191-12-6 | |

| Record name | 6-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1H-indole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for the Indole-2-carbaldehyde Core

The indole-2-carbaldehyde scaffold is a common precursor in the synthesis of more complex indole (B1671886) derivatives. Several established methods are employed for its construction.

Oxidation of 2-Hydroxymethylindole Derivatives

A reliable method for preparing indole-2-carbaldehydes involves the oxidation of the corresponding 2-hydroxymethylindoles. rsc.org These alcohol precursors are typically synthesized by the reduction of 2-ethoxycarbonylindoles using reducing agents like lithium aluminum hydride. rsc.org The subsequent oxidation of the resulting 2-hydroxymethylindoles to aldehydes can be achieved using various oxidizing agents. Activated manganese dioxide is a commonly used reagent for this transformation. rsc.org Another approach involves the reduction of an indole-2-carboxylic acid ester to indole-2-methanol, which is then oxidized to indole-2-carboxaldehyde. orgsyn.org

Adaptations of the McFadyen and Stevens's Procedure

The McFadyen and Stevens reaction provides an alternative route to indole-2-carbaldehydes, starting from 2-ethoxycarbonylindoles. rsc.org This procedure offers a direct conversion and has been compared with the oxidation method from 2-hydroxymethylindoles. rsc.org The reaction mechanism is understood to proceed with first-order kinetics concerning the anion of the hydrazine (B178648) intermediate. researchgate.net While effective, the reaction can sometimes be associated with side reactions, which have been studied to gain a deeper mechanistic understanding. researchgate.net

Reissert Indole Synthesis and its Modifications

The Reissert indole synthesis is a classical method for constructing the indole ring system itself. wikipedia.org The process begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield indole-2-carboxylic acid, which can be subsequently decarboxylated to indole. wikipedia.org By using a substituted o-nitrotoluene, this method can be adapted to produce substituted indoles. For instance, starting with a bromo-substituted o-nitrotoluene would lead to a bromoindole derivative. A modification of the Reissert reaction involves an intramolecular pathway where the ring-opening of a furan (B31954) provides the necessary carbonyl for the cyclization to form the indole. wikipedia.org

Synthesis of 6-Bromoindole (B116670) and its Derivatives as Precursors

The introduction of a bromine atom at the 6-position of the indole ring is a key step in the synthesis of the target compound. This requires careful control of the reaction conditions to achieve the desired regioselectivity.

Friedel-Crafts Reactions in Indole Functionalization

Friedel-Crafts reactions are fundamental for introducing acyl groups onto aromatic rings, including indoles. sigmaaldrich.comnumberanalytics.com The acylation of an existing 6-bromoindole would be a direct approach to introduce the 2-carbaldehyde group. The reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com However, the reactivity of the indole nucleus means that substitution can occur at multiple positions, and controlling regioselectivity is a significant challenge. nih.gov

Regioselective Bromination Techniques

Achieving regioselective bromination at the C-6 position of the indole ring is critical. Direct bromination of indole often leads to a mixture of isomers, with the 3-bromo, 5-bromo, and dibromo derivatives being common products. rsc.org To overcome this, various strategies have been developed.

One approach involves the use of protecting groups. For example, introducing electron-withdrawing substituents at the N-1 and C-2 positions of the indole can direct bromination to the C-6 position. researchgate.netnih.gov After the bromination step, these protecting groups can be removed to yield the 6-bromoindole derivative. researchgate.netnih.gov

Another strategy involves starting with a pre-functionalized benzene (B151609) ring that already contains the bromine atom in the desired position relative to another group that will facilitate the formation of the indole ring. For instance, the synthesis of 6-bromo-2-arylindoles has been achieved starting from 2-iodobenzoic acid through a sequence involving regioselective bromination, Curtius rearrangement, and a Sonogashira coupling followed by cyclization. researchgate.net

Table of Reaction Conditions for Regioselective Bromination:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Methyl indolyl-3-acetate | 1. Introduction of electron-withdrawing groups at N1 and C2. 2. Bromine in CCl4. 3. Removal of protecting groups with NaCN in DMSO. | Methyl 6-bromoindolyl-3-acetate | 68% (overall) | researchgate.netnih.gov |

| Indole | Br₂, FeCl₃ (catalyst) in CH₂Cl₂ or CHCl₃ at 0–25°C | 6-Bromoindole | <30% (with 60% regioselectivity) | |

| 2-Iodobenzoic acid | 1. Regioselective bromination. 2. Curtius rearrangement. 3. Trapping with benzyl (B1604629) alcohol. 4. Sonogashira coupling. 5. TBAF induced cyclization. | 6-Bromo-2-arylindoles | Not specified | researchgate.net |

Advanced Synthetic Approaches for 6-Bromo-1H-indole-2-carbaldehyde and Related Compounds

The synthesis of this compound and its derivatives has been significantly advanced through the application of modern organic chemistry techniques. These methods offer high efficiency, selectivity, and the ability to introduce a wide range of functional groups, paving the way for the creation of diverse molecular architectures.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable for modifying the indole scaffold, including the bromo-substituted positions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. nih.gov In the context of 6-bromoindoles, this reaction is instrumental for replacing the bromine atom with various aryl, heteroaryl, or alkyl groups. wikipedia.orgnih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The reaction conditions are generally mild, and the tolerance for a wide range of functional groups makes it a highly attractive method for late-stage functionalization in the synthesis of complex molecules. nih.gov The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles

| Aryl Bromide | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 5-Bromoindole derivative | Phenylboronic acid | Pd-nanoparticles | Ligand-free | - | - | - |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | - | K₂CO₃ | Dioxane/H₂O | Good to Excellent |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | Good |

Data derived from studies on similar bromo-substituted aromatic systems.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of arylindoles and other acetylene-containing indole derivatives starting from 6-bromoindoles. The reaction is typically carried out under mild, basic conditions. wikipedia.org

The classic Sonogashira reaction employs a palladium(0) catalyst and a copper(I) co-catalyst. The proposed mechanism involves a palladium cycle and a copper cycle. More recent protocols have been developed that are copper-free, which simplifies the purification process and reduces toxicity concerns. researchgate.net

Table 2: Key Parameters for Sonogashira Coupling Reactions

| Component | Description |

| Aryl Halide | Aryl iodides are most reactive, followed by bromides, chlorides, and triflates. 6-Bromoindoles are suitable substrates. |

| Alkyne | A wide range of terminal alkynes can be used, including those with aryl, alkyl, and silyl (B83357) substituents. |

| Palladium Catalyst | Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. |

| Copper(I) Co-catalyst | Typically CuI is used, though copper-free systems are increasingly common. |

| Base | An amine base like triethylamine (B128534) or diethylamine (B46881) is often used, which can also serve as the solvent. |

| Solvent | DMF or ether can also be used as solvents. |

The intramolecular Heck reaction is a potent tool for the construction of cyclic and polycyclic systems. chim.it In the context of indole synthesis, an intramolecular aza-Heck reaction can be employed to form the indole ring itself. This typically involves the palladium-catalyzed cyclization of an appropriately substituted ortho-haloanilide. While not a direct synthesis of this compound from acyclic precursors, this strategy is fundamental for constructing the core indole structure which can then be further functionalized.

The reaction proceeds via oxidative addition of palladium(0) to the aryl halide, followed by intramolecular migratory insertion of the tethered alkene into the palladium-carbon bond. A subsequent β-hydride elimination step regenerates the double bond in a different position and the palladium(0) catalyst. The stereochemical outcome of the reaction can often be controlled, allowing for the synthesis of complex, stereochemically rich indole alkaloids. nih.gov

Table 3: Factors Influencing Intramolecular Heck Reactions for Heterocycle Synthesis

| Factor | Influence on the Reaction |

| Catalyst System | The choice of palladium source (e.g., Pd₂(dba)₃, (Ph₃P)₄Pd) and ligands (e.g., phosphines) is critical for reactivity and selectivity. nih.gov |

| Reaction Conditions | Temperature and the presence of additives can significantly affect the reaction outcome, with more forcing conditions sometimes required for hindered substrates. nih.gov |

| Substrate Structure | The nature of the tether and the substituents on the alkene can influence the ease of cyclization and the stereoselectivity of the reaction. chim.itnih.gov |

Multicomponent Reaction (MCR) Strategies for Complex Molecules

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. nih.gov MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Indole aldehydes, including derivatives like this compound, are excellent substrates for MCRs, leading to a wide array of complex, fused heterocyclic systems. rug.nlrsc.orgresearchgate.net

These reactions can be used to construct elaborate molecular scaffolds in a single step, which would otherwise require lengthy, multi-step syntheses. The products of these reactions often possess interesting biological activities, making MCRs a valuable tool in drug discovery. nih.gov

Table 4: Examples of Multicomponent Reactions Involving Indole Derivatives

| Indole Substrate | Reactants | Product Type |

| Indole-2-carboxylic acid | Aniline, Paraformaldehyde, tert-Butyl isocyanide | Tetracyclic indoloquinolines rug.nl |

| Indole | Formaldehyde, Amino hydrochloride | Indole-fused oxadiazepines nih.gov |

| Indole | Arylglyoxal, Aryl thioamide | 3-(2,4-diarylthiazol-5-yl)-1H-indoles researchgate.net |

Electrophilic Aromatic Substitution for Targeted Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. wikipedia.org In the case of this compound, the existing substituents on the indole ring direct the position of further substitution. The indole nitrogen is an activating group, directing electrophiles primarily to the C3 position. However, since the C2 and C3 positions are already substituted, electrophilic attack will be directed to the benzene portion of the molecule.

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Substitution Position(s) |

| Bromination | Br⁺ (from Br₂/FeBr₃) | C4, C5, C7 |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | C4, C5, C7 |

| Sulfonation | SO₃ (from fuming H₂SO₄) | C4, C5, C7 |

| Friedel-Crafts Alkylation | R⁺ (from R-Cl/AlCl₃) | C4, C5, C7 |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | C4, C5, C7 |

The precise outcome will depend on the specific reaction conditions and the relative strengths of the directing effects.

Formylation Reactions on Brominated Indole Scaffolds

The introduction of a formyl (-CHO) group onto a brominated indole core is a key strategy for the synthesis of this compound. This transformation is typically accomplished via electrophilic formylation, where the electron-rich indole ring attacks a formylating agent.

One of the most established methods for formylating electron-rich aromatic compounds is the Vilsmeier-Haack reaction. organic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). organic-chemistry.orgnih.gov The resulting electrophilic iminium salt is then attacked by the indole nucleus. Subsequent hydrolysis of the intermediate yields the desired aldehyde. organic-chemistry.org The indole system is sufficiently electron-rich to be formylated by this method. nih.gov

More contemporary approaches have sought to overcome the often harsh conditions and hazardous reagents associated with classical formylation methods. acs.org A notable advancement is the use of boron-based catalysts. A practical and scalable method involves the C-H formylation of indoles using alkyl orthoesters as the formylating agent, catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂). acs.org This technique allows for the efficient and rapid synthesis of a variety of C-formylindoles, including those substituted at the C2, C3, C6, and C7 positions. acs.org

Specifically for the synthesis of this compound, a boron-catalyzed approach has been demonstrated to be effective. The formylation of 6-bromoindole using trimethyl orthoformate (TMOF) as the formyl source and BF₃·OEt₂ as the catalyst proceeds efficiently. acs.org To ensure a smooth reaction for substrates like 6-bromoindole, a larger excess of the formylating agent (TMOF) may be required. acs.org This methodology presents several advantages, including the use of inexpensive reagents, mild reaction conditions (often at ambient temperature), and operational simplicity under neat (solvent-free) conditions. acs.org

Bromospirocyclization and Subsequent Cascade Reactions

Bromospirocyclization is a powerful synthetic tool that involves the electrophilic bromination of a substrate, which triggers an intramolecular cyclization to form a spirocyclic intermediate. This intermediate can then undergo a series of subsequent transformations in a cascade fashion to build molecular complexity rapidly. Such cascade reactions are highly efficient as they avoid the need for isolation and purification of intermediates. rsc.org

While cascade reactions, including intramolecular cyclizations, are employed in the synthesis of diverse and complex indole-based polycyclic frameworks, the specific application of a bromospirocyclization followed by a cascade reaction as a direct route to this compound is not prominently documented in the reviewed scientific literature. rsc.orgnih.govmdpi.com Synthetic strategies often target the construction of the indole core itself or the functionalization of pre-existing indoles through different pathways. mdpi.com For instance, cascade reactions involving palladium catalysis are known to construct substituted indoles from precursors like 2-alkynyltrifluoroacetanilides. mdpi.com However, a defined pathway commencing with bromospirocyclization to yield this specific bromo-substituted indole carbaldehyde remains a specialized area of investigation.

Reactivity and Organic Transformations

Reactivity of the Aldehyde Functional Group

The chemical behavior of 6-bromo-1H-indole-2-carbaldehyde is dominated by the aldehyde moiety at the C2 position of the indole (B1671886) ring. This functional group is a primary site for a range of organic transformations.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 6-bromo-1H-indole-2-carboxylic acid. This transformation is a fundamental process in organic chemistry, typically achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and silver oxide (Ag₂O), often used in the Tollens' test. The choice of oxidant is crucial to ensure chemoselectivity, avoiding unwanted reactions with the indole ring. While specific literature detailing this exact transformation on this compound is not prevalent, the formation of the corresponding carboxylic acid is a well-established and predictable reaction based on the known chemistry of indole aldehydes.

Reduction Reactions to Alcohols

Conversely, the aldehyde functional group can be reduced to a primary alcohol, affording (6-bromo-1H-indol-2-yl)methanol. This conversion is typically accomplished using mild reducing agents to selectively target the aldehyde without affecting the indole nucleus or the carbon-bromine bond. Common reagents for this purpose include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran. The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This transformation is a standard and high-yielding reaction in organic synthesis, providing a route to 2-hydroxymethylindole derivatives.

Condensation Reactions with Amines and Hydrazines

Condensation reactions involving the aldehyde group of this compound with primary amines and hydrazines are pivotal for synthesizing a diverse range of nitrogen-containing heterocyclic compounds. These reactions typically proceed by the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N).

The reaction of this compound with primary amines, particularly aromatic amines (anilines), leads to the formation of Schiff bases, also known as imines or azomethines. This reaction is often catalyzed by a small amount of acid. The process involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the stable Schiff base. These compounds are valuable in medicinal chemistry and as ligands in coordination chemistry. For instance, studies on the closely related 3-chloro-1H-indole-2-carbaldehyde show that it reacts with various aromatic amines in refluxing ethanol, with piperidine as a catalyst, to produce Schiff bases in high yields (85-90%) nih.govacs.org. A similar reactivity is expected for the 6-bromo analogue.

Table 1: Representative Conditions for Schiff Base Formation with Indole-2-Carbaldehydes Data based on analogous reactions with substituted indole-2-carbaldehydes.

| Aldehyde Reactant | Amine Reactant | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 3-chloro-1H-indole-2-carbaldehyde | Aniline | Piperidine | Ethanol | Reflux, 3h | High | nih.govacs.org |

| 3-chloro-1H-indole-2-carbaldehyde | 4-Anisidine | Piperidine | Ethanol | Reflux, 4h | 88 | nih.govacs.org |

| 1H-indole-2-carbaldehyde | 4-Bromoaniline | Glacial Acetic Acid | Ethanol | Reflux, 12-14h | Moderate | ajchem-b.com |

Imines are formed from the reaction with primary alkyl or aryl amines as described above. When this compound reacts with hydrazine (B178648) or its derivatives (e.g., substituted hydrazines or hydrazides), the resulting products are hydrazones nih.gov. The mechanism is analogous to Schiff base formation. Hydrazones are a class of compounds with significant biological activities and serve as versatile intermediates for the synthesis of other heterocyclic systems nih.govdergipark.org.tr. For example, various indole carboxaldehydes react with hydrazines like 2,4-dinitrophenyl hydrazine in refluxing methanol with an acid catalyst to yield the corresponding hydrazones in good yields acs.org. This reaction is a reliable method for derivatizing the aldehyde for both characterization and further synthetic elaboration.

Nucleophilic Addition Reactions to the Formyl Group

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for a wide array of nucleophiles. These nucleophilic addition reactions are fundamental to its utility in carbon-carbon and carbon-heteroatom bond formation.

One of the most important classes of nucleophilic addition reactions for aldehydes is the Wittig reaction organic-chemistry.orgmasterorganicchemistry.com. This reaction involves a phosphonium ylide, which attacks the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to form an alkene and a stable triphenylphosphine oxide, effectively replacing the carbonyl oxygen with a carbon-carbon double bond. Reacting this compound with various Wittig reagents provides a powerful route to C2-vinyl substituted indoles clockss.org.

Another key example is the addition of organometallic reagents, such as Grignard reagents (R-MgBr) masterorganicchemistry.com. These carbon-based nucleophiles add to the aldehyde to form a secondary alcohol after an acidic workup. This reaction is a classic method for forming new carbon-carbon bonds and introducing a variety of alkyl, aryl, or vinyl groups at the carbon that was formerly the carbonyl carbon.

Table 2: Common Nucleophilic Addition Reactions and Expected Products

| Reaction Name | Nucleophile | Intermediate | Final Product |

| Grignard Reaction | R-MgX | Magnesium alkoxide | Secondary alcohol |

| Wittig Reaction | Ph₃P=CR₂ | Oxaphosphetane | Alkene |

| Amine Condensation | R-NH₂ | Hemiaminal | Imine (Schiff Base) |

| Hydrazine Condensation | R-NHNH₂ | - | Hydrazone |

Reactivity of the Indole Ring System

The indole ring is an aromatic heterocyclic system characterized by high electron density, rendering it susceptible to attack by electrophiles. However, the substituents on the this compound molecule significantly modulate this inherent reactivity.

Electrophilic Substitution on the Indole Core

The indole ring is generally highly reactive towards electrophilic substitution, with the C3 position being the most nucleophilic. researchgate.net However, in this compound, the presence of a substituent at C2 and another at C6 influences the site of further substitution. The carbaldehyde group at the C2 position is strongly electron-withdrawing, which deactivates the pyrrole portion of the indole ring towards electrophilic attack. Conversely, the bromine atom at C6 is also deactivating due to its inductive effect but is considered an ortho-, para- director due to resonance effects.

Given these electronic influences, electrophilic attack is less likely to occur on the deactivated pyrrole ring. Instead, substitution is predicted to occur on the benzene (B151609) ring, directed by the C6-bromo substituent. The positions ortho (C5 and C7) and para (C3, which is on the other ring and already substituted in many indoles) to the bromine are activated relative to the C4 position. Therefore, electrophilic substitution on this compound is most likely to take place at the C5 or C7 positions. science.govmasterorganicchemistry.commasterorganicchemistry.com

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Regioselectivity |

| -CHO | C2 | Electron-withdrawing | Deactivating | Deactivates pyrrole ring (C3) |

| -Br | C6 | Inductively withdrawing, Resonance donating | Deactivating, ortho-, para- director | Directs to C5 and C7 |

Carbonylation Products via Cross-Coupling

The carbon-bromine bond at the C6 position of this compound is a key site for transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed carbonylation. This reaction involves the insertion of a carbon monoxide (CO) molecule into the carbon-bromine bond, providing a powerful method for introducing a carbonyl group and synthesizing various carboxylic acid derivatives. science.govnih.gov

The process typically involves the reaction of the bromo-indole with carbon monoxide in the presence of a palladium catalyst and a nucleophile. The choice of nucleophile determines the final product. For example, using an alcohol as the nucleophile leads to the formation of an ester (alkoxycarbonylation), while using an amine yields an amide (aminocarbonylation). rsc.orgmdpi.com This transformation is highly valuable for the synthesis of functionalized indoles from readily available haloindoles. rsc.org

| Catalyst/Ligand System | Nucleophile | Product Type | Reference Example |

| Pd(OAc)₂ / PPh₃ | Alcohols (e.g., Methanol) | Indole-6-carboxylate ester | General alkoxycarbonylation mdpi.com |

| PdCl₂(PPh₃)₂ | Primary/Secondary Amines | Indole-6-carboxamide | General aminocarbonylation rsc.org |

| Pd(PPh₃)₄ | Organometallic reagents | Indole-6-ketone | Carbonylative Suzuki/Stille Coupling science.gov |

Derivatization and Functionalization Strategies

The aldehyde and bromo functionalities of this compound serve as versatile handles for a wide array of derivatization and functionalization reactions, enabling the synthesis of more complex molecules.

Synthesis of Semicarbazone Derivatives

The aldehyde group at the C2 position readily undergoes condensation reactions with amine-based nucleophiles. A common derivatization is the reaction with semicarbazide hydrochloride to form the corresponding semicarbazone. This reaction typically proceeds by refluxing the aldehyde and semicarbazide in an alcoholic solvent, often with a catalytic amount of acid. nih.gov

The synthesis of semicarbazones from substituted indole-carbaldehydes is a well-established procedure. csic.esproquest.com For instance, 5-bromo-1H-indole-3-carbaldehyde has been successfully converted to its semicarbazone derivative in good yield. csic.esresearchgate.net A similar reaction with this compound is expected to proceed efficiently to yield (E)-2-((6-bromo-1H-indol-2-yl)methylene)hydrazinecarboxamide.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| This compound | Semicarbazide Hydrochloride | Ethanol | Reflux, 3-4 hours | 2-((6-bromo-1H-indol-2-yl)methylene)hydrazine-1-carboxamide |

Preparation of Amino Analogues

The preparation of amino analogues of this compound can be envisioned through a multi-step synthetic sequence. A common strategy for introducing an amino group onto an aromatic ring is via nitration followed by reduction.

Nitration: Electrophilic nitration of the substituted indole core would likely introduce a nitro (-NO₂) group onto the benzene ring, at either the C5 or C7 position, as directed by the C6-bromo group. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Reduction: The resulting nitro-substituted indole can then be reduced to the corresponding amino-indole. A variety of reducing agents are effective for this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reduction with metals in acidic media (e.g., SnCl₂ in HCl, or Fe in acetic acid).

This two-step process provides a reliable route to amino-substituted bromo-indole-carbaldehydes, which are valuable intermediates for further functionalization.

| Reaction Step | Reagents | Position of Functionalization | Intermediate/Product |

| Nitration | HNO₃ / H₂SO₄ | C5 or C7 | 6-bromo-nitro-1H-indole-2-carbaldehyde |

| Reduction | SnCl₂ / HCl or H₂ / Pd-C | C5 or C7 | 6-bromo-amino-1H-indole-2-carbaldehyde |

Construction of Complex Heterocyclic Compounds

The aldehyde functionality of this compound is a key feature that allows its use as a building block in the construction of more complex, fused, or linked heterocyclic systems. Indole aldehydes are known precursors for a variety of biologically active compounds and natural product analogues. researchgate.net

One powerful approach is the use of multicomponent reactions, where the aldehyde participates in a cascade of bond-forming events to rapidly build molecular complexity. For example, substituted indole aldehydes have been used in reactions with amines and other synthons to create novel heterocyclic scaffolds, such as indole-tethered pyrroles. rsc.org The aldehyde can react with an amine to form an in situ imine, which can then undergo further reactions like cycloadditions or Mannich-type reactions.

Additionally, the aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in Knoevenagel-type reactions, followed by intramolecular cyclization to construct fused ring systems.

| Reaction Type | Reactants | Resulting Heterocyclic System |

| Multicomponent Reaction | Amine, Succinaldehyde | Indolyl-pyrrole rsc.org |

| Knoevenagel Condensation/Cyclization | Malononitrile, Base | Pyrido[1,2-a]indole derivative |

| Pictet-Spengler Reaction | Tryptamine or other β-arylethylamines | β-carboline derivative |

Spectroscopic Analysis of this compound Currently Unavailable

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of detailed, publicly available spectroscopic data for the chemical compound This compound . While the existence of this compound is documented, and information is available for its isomers and related derivatives, specific experimental data corresponding to the advanced spectroscopic characterization requested could not be located.

The required analysis, including Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), two-dimensional NMR techniques such as NOESY, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, is fundamental for unambiguous structural elucidation and characterization. However, specific datasets detailing chemical shifts, coupling constants, infrared absorption bands, and electronic transition wavelengths for this compound are not present in the accessed resources.

Information is readily available for the closely related isomer, 6-bromo-1H-indole-3-carbaldehyde, as well as for the parent compound, 6-bromo-1H-indole, and the corresponding carboxylic acid, 6-bromo-1H-indole-2-carboxylic acid. This suggests that while the synthesis of the target compound is feasible, a complete spectroscopic characterization has either not been performed or has not been published in accessible literature.

Consequently, the generation of a scientifically accurate article with detailed research findings and data tables, as per the specified outline, cannot be fulfilled at this time. Providing such an article would require speculation or the inaccurate extrapolation of data from related molecules, which would compromise the scientific integrity of the content.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For 6-bromo-1H-indole-2-carbaldehyde, the molecular formula is C₉H₆BrNO. nih.gov The presence of bromine is a key feature, as it exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).

The nominal molecular weight of this compound is calculated to be 224.05 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would therefore appear as a doublet at m/z 223 and 225, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

While specific experimental mass spectral data for this compound is not widely published, a theoretical fragmentation pattern can be proposed based on the known fragmentation of indoles, aromatic aldehydes, and bromo-aromatic compounds. scirp.orglibretexts.org The fragmentation is expected to proceed through several key pathways:

Loss of a Hydrogen Radical (-H) : A peak at M-1 (m/z 222/224) can arise from the loss of the aldehyde hydrogen.

Loss of Carbon Monoxide (-CO) : Aldehydes commonly lose a molecule of carbon monoxide, leading to a significant fragment at M-28 (m/z 195/197). This fragment corresponds to the 6-bromoindole (B116670) cation. libretexts.org The mass spectrum of 6-bromo-1H-indole itself shows a strong molecular ion peak at m/z 195/197. nih.gov

Loss of the Bromo Radical (-Br) : Cleavage of the carbon-bromine bond would result in a fragment at M-79/81 (m/z 144).

Loss of HCN : A characteristic fragmentation pathway for the indole (B1671886) ring is the expulsion of hydrogen cyanide, leading to a fragment at m/z 116 from the [M-CO-HCN]⁺ ion or from the [M-Br-HCN]⁺ ion. scirp.org The mass spectrum for 6-bromo-1H-indole shows a notable peak at m/z 116. nih.gov

A summary of the expected key fragments is presented in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 223/225 | [M]⁺ (Molecular Ion) | [C₉H₆BrNO]⁺ |

| 195/197 | [M-CO]⁺ | [C₈H₆BrN]⁺ |

| 144 | [M-Br]⁺ or [M-H-Br]⁺ | [C₉H₆NO]⁺ or [C₉H₅NO]⁺ |

| 116 | [M-CO-HCN]⁺ | [C₇H₅Br]⁺ |

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Structure

As of this writing, a specific crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic databases. cam.ac.uk Therefore, detailed experimental data on its solid-state molecular geometry and crystal structure are not available.

Without experimental data for this compound, a definitive description of its crystal system, space group, and unit cell dimensions cannot be provided.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

Computational Chemistry and Theoretical Investigations

Computational Insights into Reaction Mechanisms and Pathways

As of the current date, detailed computational studies and theoretical investigations specifically focused on the reaction mechanisms and pathways of 6-bromo-1H-indole-2-carbaldehyde are not available in the reviewed scientific literature. While computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful tool for elucidating reaction mechanisms, predicting transition states, and understanding the electronic factors governing chemical reactions, no such specific research has been published for this particular compound. mdpi.comnih.gov

General computational studies on related indole-2-carbaldehyde derivatives have been conducted in the context of various organic reactions. mdpi.comnih.govrsc.org These studies often explore the feasibility of different reaction pathways, the role of catalysts, and the origins of stereoselectivity. mdpi.com However, without specific research on the 6-bromo substituted variant, it is not possible to provide detailed computational insights, such as activation energies, transition state geometries, or reaction energy profiles.

Further theoretical research is required to illuminate the specific mechanistic details of reactions involving this compound. Such studies would be invaluable for optimizing reaction conditions, predicting the formation of byproducts, and designing novel synthetic routes based on this versatile building block.

Medicinal Chemistry and Biological Activity

The Indole (B1671886) Core as a Privileged Structure in Drug Discovery

The indole nucleus is classified as a "privileged structure" in drug discovery. researchgate.netingentaconnect.comnih.govresearchgate.net This term describes molecular scaffolds that can bind to multiple, diverse biological receptors, making them versatile starting points for designing new drugs. ingentaconnect.com The indole ring's unique electronic properties and its ability to form hydrogen bonds, π-π stacking, and hydrophobic interactions allow it to mimic the structures of proteins and interact with a wide array of biological targets. nih.govresearchgate.net

This versatility is demonstrated by the presence of the indole scaffold in numerous natural products, such as the amino acid tryptophan, and in a wide range of approved drugs with diverse therapeutic applications. ingentaconnect.comnih.gov These include anti-inflammatory agents like indomethacin (B1671933), anticancer drugs such as vinblastine (B1199706) and vincristine (B1662923), and antiviral agents like delavirdine. ingentaconnect.comnih.govbenthamdirect.commdpi.com The chemical tractability of the indole ring allows for its modification to generate derivatives with enhanced biological activities and improved pharmacokinetic profiles. researchgate.net

Broad-Spectrum Biological Activities of Indole Derivatives

Derivatives synthesized from precursors like 6-bromo-1H-indole-2-carbaldehyde exhibit a wide range of biological activities. The introduction of the bromo-substituent and the reactive carbaldehyde group provides a template for creating novel molecules with potential applications in treating various diseases.

The indole scaffold is a prominent feature in many anticancer agents. exlibrisgroup.comnih.gov Derivatives of bromoindoles, in particular, have shown significant antiproliferative activity. For instance, 6-bromoisatin, derived from the marine mollusk Dicathais orbita, has been shown to reduce proliferation and induce apoptosis in human colon cancer cell lines. mdpi.com

Research into indole derivatives has identified several mechanisms of anticancer action, including the inhibition of tubulin polymerization, which disrupts cell division, and the inhibition of various protein kinases involved in cancer cell growth and survival, such as EGFR, VEGFR-2, and CDK2. nih.govmdpi.comnih.govmdpi.com

For example, a series of indole-2-carboxamide derivatives were synthesized and showed potent antiproliferative activity against several human cancer cell lines, with some compounds exhibiting GI50 values in the nanomolar range. mdpi.com One of the most potent derivatives, compound Va, demonstrated significant inhibitory activity against EGFR. mdpi.com Similarly, other studies have highlighted the antiproliferative effects of indole derivatives on various cancer cell lines, including breast, lung, and pancreatic cancer. mdpi.comnih.govmdpi.comresearchgate.net

Table 1: Antiproliferative Activity of Selected Indole Derivatives

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 6-bromoisatin | Human colon cancer (HT29, Caco2) | Reduced proliferation | mdpi.com |

| Compound Va (indole-2-carboxamide derivative) | Multiple human cancer cell lines | GI50 = 26 nM | mdpi.com |

| Compound Vb (indole-2-carboxamide derivative) | Multiple human cancer cell lines | GI50 = 59 nM | mdpi.com |

| Compound 5e (indole-2-carboxamide derivative) | Multiple human cancer cell lines | IC50 = 13 nM (CDK2 inhibition) | nih.gov |

| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 lung cancer cells | IC50 = 14.4 µg/mL | nih.gov |

| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC cells | IC50 = 5.6 µg/mL | nih.gov |

| Bis-indole derivative 7e | Breast cancer (MCF-7) | IC50 = 0.44 µM | mdpi.com |

| Bis-indole derivative 9a | Triple-negative breast cancer (MDA-MB-231) | IC50 = 0.34 µM | mdpi.com |

Indole derivatives are a significant source of antimicrobial agents, with activity against a range of bacteria and fungi. nih.gov The 6-bromoindole (B116670) scaffold is particularly noteworthy in this regard. A study on 6-bromoindolglyoxylamide derivatives identified compounds with enhanced antibacterial activity against Escherichia coli and moderate to excellent antifungal properties. nih.gov One derivative, a polyamine, was found to act by causing rapid membrane permeabilization in both Gram-positive and Gram-negative bacteria. nih.gov

Other research has shown that certain spirooxindole alkaloids exhibit antibacterial activity against Dickeya zeae and can inhibit the dimorphic switch in the pathogenic fungus Sporisorium scitamineum. frontiersin.org Furthermore, some marine-derived bis-indole alkaloids, such as 2,2-bis(6-bromo-3-indolyl)ethylamine, have been investigated for their potential as antifungal agents for building materials. researchgate.net

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound/Derivative | Target Organism | Activity/Result | Reference |

|---|---|---|---|

| 6-bromoindolglyoxylamide polyamine (Compound 3) | Staphylococcus aureus, S. intermedius, Pseudomonas aeruginosa | Intrinsic antimicrobial activity and antibiotic enhancement | nih.gov |

| Spirobrefeldin A–C (Spirooxindole alkaloids) | Dickeya zeae EC1 | Weak antibacterial activity at 100 μM | frontiersin.org |

| 12α-hydroxyverruculogen TR-2 (Spirooxindole alkaloid) | Sporisorium scitamineum | Moderate inhibitory activity at 25 μM | frontiersin.org |

| Tricyclic Flavonoid 5c, 5e, 5f | Candida parapsilosis | Good antifungal properties (Inhibition zone ~17 mm) | mdpi.com |

| Tricyclic Flavonoids (All tested) | Staphylococcus aureus | High antimicrobial activity (Inhibition zone up to 23 mm) | mdpi.com |

The indole core is a well-established scaffold for the development of anti-inflammatory drugs, with indomethacin being a classic example. ingentaconnect.com Synthetic indole derivatives have been evaluated for their potential to treat inflammation and pain. nih.govnih.gov

Studies have shown that certain indole derivatives can reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in models of inflammation. nih.gov For example, hybrid molecules containing both indole and imidazole (B134444) nuclei have demonstrated promising anti-inflammatory and antinociceptive (analgesic) activities. nih.gov In one study, specific indole-imidazolidine derivatives significantly reduced abdominal writhing in an acetic acid-induced pain model. nih.gov

More recently, indole-chalcone hybrids have been identified as potent agents against pain and inflammation, with some compounds showing efficacy in both central and peripheral models of analgesia. acs.org Additionally, 6-bromoindole derivatives isolated from the marine sponge Geodia barretti have demonstrated anti-inflammatory activity by modulating cytokine secretion from immune cells. nih.gov

Indole derivatives have emerged as a significant class of antiviral agents, particularly in the context of HIV. nih.govbenthamdirect.com The indole scaffold is a key component of several HIV inhibitors that target different stages of the viral life cycle. benthamdirect.com Indole-based compounds have been developed as potent inhibitors of crucial HIV enzymes like reverse transcriptase and integrase. benthamdirect.com

Some indole derivatives function as HIV-1 entry inhibitors by targeting the viral envelope glycoprotein (B1211001) gp120, preventing its interaction with the host cell's CD4 receptor. nih.gov Structure-activity relationship studies on indole-containing compounds have led to the development of small molecules with potent fusion inhibitory properties, effective even against drug-resistant HIV strains. acs.org For instance, certain bisindole compounds have shown submicromolar activity against both cell-cell and virus-cell fusion. acs.org

Many indole derivatives possess antioxidant properties, which are crucial for protecting cells from damage caused by oxidative stress. unife.it Oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders. The indole nucleus itself, particularly the nitrogen atom, can act as a redox center. nih.gov

Studies on indole hydrazones have shown that their antioxidant activity is influenced by the number and position of hydroxyl groups on the molecule. unife.itnih.gov Certain polyhydroxylated indole derivatives have demonstrated significant radical-scavenging abilities in various assays (DPPH, FRAP, and ORAC). unife.itnih.gov This antioxidant capacity is often correlated with other biological activities, such as antiproliferative effects, suggesting a multifunctional role for these compounds. nih.gov

Mechanism of Biological Action

Inhibition of Specific Biological Processes

The substitution pattern of the indole ring, including the presence of a bromine atom at the C6-position and a carbaldehyde group at the C2-position, suggests potential for interaction with various biological targets. Research into related indole derivatives provides insights into the possible mechanisms of action.

While direct studies on the HIV-1 integrase inhibitory activity of this compound are not prevalent in the reviewed literature, extensive research has been conducted on its close analogue, indole-2-carboxylic acid, as a promising scaffold for novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.govnih.gov

HIV-1 integrase is a crucial enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov The core structure of indole-2-carboxylic acid has been shown to effectively chelate the two Mg²⁺ ions within the active site of the integrase enzyme. nih.govnih.gov Structural optimizations, including the introduction of a halogenated benzene (B151609) ring at the C6-position of the indole core, have been found to significantly enhance the inhibitory activity against HIV-1 integrase. nih.govnih.gov Specifically, the synthesis of derivatives starting from 6-bromoindole-2-carboxylic acid has been a key strategy in developing more potent inhibitors. nih.gov For instance, further modifications led to the development of a derivative, compound 20a, which demonstrated a remarkable increase in integrase inhibitory effect, with an IC₅₀ value of 0.13 μM. nih.govnih.gov Another study identified compound 17a, which also contains a C6 halogenated benzene ring, as a potent inhibitor with an IC₅₀ value of 3.11 μM. nih.govnih.gov The binding mode analysis of these derivatives revealed that the C6 halogenated ring could effectively bind with the viral DNA through π–π stacking interactions. nih.govnih.gov

These findings underscore the importance of the indole-2-carboxylic acid scaffold and particularly the C6-bromo substitution in the design of new HIV-1 INSTIs. Although these results are for the carboxylic acid and not the carbaldehyde, the shared 6-bromo-1H-indole core suggests that the carbaldehyde derivative could be a valuable intermediate or a candidate for similar biological evaluations.

The indole scaffold is known to interact with enzymes crucial for DNA replication, such as DNA topoisomerases and DNA gyrase. These enzymes are vital for managing the topological state of DNA during replication, transcription, and repair, making them excellent targets for antimicrobial and anticancer agents. nih.govacs.orgnih.gov

Studies on various indole derivatives have demonstrated their potential as inhibitors of these enzymes. For instance, indole has been shown to inhibit the supercoiling activity of DNA gyrase by docking at the ATP-binding site of the GyrB subunit, a mechanism that does not cause double-strand breaks. nih.gov This mode of action is similar to that of aminocoumarin antibiotics. nih.gov

Furthermore, certain synthetic pyrazolo[1,5-a]indole derivatives have been identified as potent catalytic inhibitors of topoisomerase II (Topo II), with some also acting as dual inhibitors of both topoisomerase I (Topo I) and Topo II. nih.gov A series of 3-methyl-2-phenyl-1H-indoles also exhibited significant Topo II inhibitory activity, which correlated well with their antiproliferative effects. acs.org Another study on indole derivatives of ursolic acid identified a compound (5f) that could significantly inhibit Topoisomerase II activity. nih.gov

While direct evidence for this compound is limited, the established activity of the broader indole class against these essential replication enzymes suggests a potential mechanism for its biological effects.

| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values | Reference |

|---|---|---|---|---|

| Indole | DNA Gyrase (GyrB subunit) | Inhibits supercoiling activity by binding to the ATP-binding pocket. | N/A | nih.gov |

| Pyrazolo[1,5-a]indole derivatives (GS-2, -3, -4) | Topoisomerase II | Strong catalytic inhibitors. | 10-30 μM | nih.gov |

| Pyrazolo[1,5-a]indole derivative (GS-5) | Topoisomerase I & II | Dual catalytic inhibitor. | ~10 μM (Topo I) | nih.gov |

| 3-Methyl-2-phenyl-1H-indoles (e.g., compound 32) | Topoisomerase II | Good correlation between antiproliferative effect and Topo II inhibition. | <5 μM (GI₅₀) | acs.org |

| Indole derivative of Ursolic Acid (5f) | Topoisomerase IIα | Significant inhibition of enzyme activity. | 0.56 ± 0.08 μM (IC₅₀ against SMMC-7721 cells) | nih.gov |

Modulation of Cellular Processes

Indole derivatives are well-documented modulators of critical cellular processes, including the cell cycle and membrane potential, which are often dysregulated in diseases like cancer.

Research has shown that various indole derivatives can induce cell cycle arrest at different phases. For example, a study on 3,6-disubstituted-2-carboalkoxy indoles found that a specific derivative (indole 20) targets tubulin, leading to G2/M cell cycle arrest and subsequent apoptosis. nih.gov Similarly, 2-phenylindole-3-carbaldehydes have been reported to cause cell cycle arrest in the G2/M phase through inhibition of tubulin polymerization. chim.it In contrast, a series of novel 1H-indole-2-carboxylic acid derivatives were found to induce G1-S phase cell cycle arrest in liver cancer cells. nih.gov Newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives have also been shown to cause cell cycle arrest at the S and G2/M phases. nih.gov

Regarding membrane potential, certain indole derivatives have been shown to affect mitochondrial function. A series of indole derivatives of ursolic acid were found to decrease mitochondrial membrane potential, which is a key event in the induction of apoptosis. nih.gov This disruption of the mitochondrial membrane potential is a form of cellular membrane depolarization.

These findings highlight the capacity of the indole scaffold to be chemically modified to target different aspects of cellular machinery, leading to outcomes such as cell cycle arrest and apoptosis.

| Compound Class | Cellular Process Modulated | Mechanism/Effect | Cell Cycle Phase | Reference |

|---|---|---|---|---|

| 3,6-disubstituted-2-carboalkoxy indoles (Indole 20) | Cell Cycle Arrest, Apoptosis | Targets tubulin, induces DNA damage. | G2/M | nih.gov |

| 1H-indole-2-carboxylic acid derivatives (C11) | Cell Cycle Arrest | Targets 14-3-3η protein. | G1-S | nih.gov |

| 2-Phenylindole-3-carbaldehydes | Cell Cycle Arrest, Apoptosis | Inhibition of tubulin polymerization. | G2/M | chim.it |

| 2-(Thiophen-2-yl)-1H-indole derivatives | Cell Cycle Arrest | Direct interaction with tumor cell DNA. | S and G2/M | nih.gov |

| Indole derivatives of Ursolic Acid | Membrane Depolarization, Apoptosis | Decrease in mitochondrial membrane potential. | N/A | nih.gov |

Structure Activity Relationship Sar Studies

Influence of Bromine Substitution Position on Biological Activity

The position of the bromine atom on the indole (B1671886) ring is a critical determinant of the biological activity of indole derivatives. Halogenation, particularly bromination, is a common strategy to enhance the pharmacological profile of natural and synthetic compounds. researchgate.net The C-5 and C-6 positions of the indole nucleus are frequent sites for halogenation. researchgate.net

In the context of EZH2 (Enhancer of Zeste Homologue 2) and EZH1 (Enhancer of Zeste Homologue 1) inhibitors, a 6-bromo analogue of an indazole compound demonstrated good potency against EZH2, although its activity against EZH1 was significantly diminished. nih.gov This highlights the differential impact of substitution patterns on target selectivity. While a direct comparison for 6-bromo-1H-indole-2-carbaldehyde is not explicitly detailed in the provided results, the general principle that halogenation at the C-6 position can confer significant and selective biological activity is well-established. For instance, studies on indole phytoalexin derivatives have shown that the introduction of a bromine atom can modulate antiproliferative activity. researchgate.net

Research on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors further underscores the importance of the substitution pattern on the benzene (B151609) ring of the indole nucleus. The introduction of a halogenated benzene ring at the C-6 position was shown to be a viable strategy for enhancing binding affinity. nih.gov

Impact of the Aldehyde Functional Group on Target Interaction

The aldehyde group at the C-2 position of the indole ring plays a crucial role in mediating interactions with biological targets, often through the formation of hydrogen bonds. nih.gov The carbonyl moiety of the aldehyde can act as a hydrogen bond acceptor, a key interaction in many enzyme-ligand complexes.

Studies on indole aldehyde derivatives have demonstrated their potential in various therapeutic areas. For example, in the context of anti-Toxoplasma gondii activity, molecular docking studies have indicated that the aldehyde group on the indole scaffold can form hydrogen bonds with key parasitic enzymes like NTPase-II and TgCDPK1. nih.gov This interaction is believed to be a key contributor to the observed biological effect.

Furthermore, the aldehyde group serves as a versatile synthetic handle, allowing for the creation of a diverse range of derivatives through reactions such as C-C and C-N bond formations. researchgate.net This chemical reactivity enables the exploration of a wide chemical space to optimize biological activity.

Effects of N-Alkylation on Biological Response

Modification of the indole nitrogen (N-alkylation) is a widely employed strategy in medicinal chemistry to modulate the biological activity of indole derivatives. researchgate.netgoogle.com The introduction of an alkyl group at the N-1 position can influence several properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

N-alkylated indole derivatives are found in numerous biologically active natural products and synthetic compounds. google.comrsc.org The synthesis of N-substituted indoles is an active area of research, with various methods being developed to achieve this transformation efficiently. rsc.org

In a study on novel N-methylsulfonyl-indole derivatives, the modification at the indole nitrogen was a key feature of the synthesized compounds, which exhibited anti-inflammatory and COX-2/5-LOX inhibitory effects. nih.gov Another study on indole derivatives as antiproliferative agents highlighted the importance of the indole NH group for activity, as its replacement led to a decrease in potency. mdpi.com This suggests that in some cases, the presence of a hydrogen bond donor at the N-1 position is crucial for target interaction.

The following table summarizes the effect of N-alkylation on the biological activity of selected indole derivatives based on literature findings.

| Compound Type | N-1 Substitution | Observed Biological Effect | Reference |

| N-Substituted Indoles | Various alkyl and aryl groups | Antimicrobial activity | researchgate.net |

| N-Methylindole Derivatives | Methyl group | Wide array of biological activities | google.com |

| N-Methylsulfonyl-indoles | Methylsulfonyl group | Anti-inflammatory, COX-2/5-LOX inhibition | nih.gov |

| Indole-2-carboxamides | Unsubstituted (NH) | Important for antiproliferative action | mdpi.com |

Modulation of Activity through Substituent Electronic and Steric Properties

The biological activity of indole derivatives can be finely tuned by altering the electronic and steric properties of substituents on the indole scaffold. The introduction of electron-donating or electron-withdrawing groups can significantly impact the molecule's reactivity, polarity, and ability to interact with biological targets.

For instance, in a series of novel indole-3-carboxaldehyde (B46971) analogues evaluated for antioxidant activity, a compound bearing a methoxy (B1213986) group (an electron-donating group) in addition to a phenolic moiety showed superior activity compared to the standard. derpharmachemica.com This suggests that increasing the electron density on the aromatic system can enhance antioxidant potential.

Conversely, the presence of electron-withdrawing groups, such as halogens, can also have a profound effect on biological activity. In the design of indole-2-carboxamides as antiproliferative agents, derivatives with a bromo or chloro substituent at the C-5 position were synthesized and evaluated. The 5-bromo derivative, in particular, showed potent activity. mdpi.com

The steric bulk of substituents also plays a critical role. Large, bulky groups can influence the molecule's conformation and its ability to fit into the binding pocket of a target enzyme. The optimization of lead compounds often involves a careful balance of substituent size to maximize potency while maintaining favorable pharmacokinetic properties. nih.gov

Pharmacophore Identification and Lead Optimization Strategies

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of modern drug discovery. For indole-based compounds, the indole nucleus often serves as a central scaffold, with key interactions being dictated by substituents at various positions.

Lead optimization is the process of refining the structure of a promising lead compound to improve its activity, selectivity, and pharmacokinetic properties. researchgate.netcreative-bioarray.com This iterative process typically involves the synthesis and evaluation of a series of analogs. researchgate.net

Strategies for lead optimization of indole derivatives include:

Structural Simplification: Reducing the complexity of a lead compound can improve its synthetic accessibility and pharmacokinetic profile. nih.gov

Fragment-Based and Ligand-Based Approaches: These computational methods can guide the design of new analogs with improved binding affinity. youtube.com

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties can lead to improved potency or reduced toxicity.

Modulation of Physicochemical Properties: Adjusting properties such as lipophilicity (LogP) and the number of hydrogen bond donors and acceptors is crucial for achieving good oral bioavailability. researchgate.net

For example, in the development of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, lead optimization involved extending a side chain to interact with a hydrophobic pocket in the enzyme's active site, resulting in a significant increase in potency. nih.gov

Catalysis in Synthesis and Transformations

Metal-Catalyzed Organic Reactions

Transition metal catalysis, particularly with palladium, is a cornerstone for modifying the 6-bromo-1H-indole-2-carbaldehyde core. These reactions primarily target the carbon-bromine bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom at the C-6 position of the indole (B1671886) ring makes this compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These methods are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler, halogenated precursors. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction is used to form a new carbon-carbon bond by coupling the bromoindole with an organoboron compound, such as a boronic acid or ester. For instance, the coupling of a 6-bromoindole (B116670) derivative with a substituted pyrazole (B372694) boronic acid has been demonstrated, showcasing the utility of this reaction for creating complex bi-heterocyclic structures. nih.gov The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand. nih.gov

Sonogashira Coupling: To introduce an alkyne moiety at the C-6 position, the Sonogashira coupling is employed. This reaction couples the bromoindole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgnih.gov Modern protocols have been developed that are copper-free, which is considered a greener approach. nih.gov These reactions are crucial for synthesizing rigid, linear structures found in molecular electronics and natural products. nih.gov

Heck Reaction: The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the bromoindole with an alkene. wikipedia.orgorganic-chemistry.org This process creates a substituted alkene, effectively vinylating the indole core at the C-6 position. The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the synthesis of 6-aminoindole (B160974) derivatives by coupling this compound with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand (such as X-Phos or DavePhos), and a base. beilstein-journals.orgnih.gov This method has largely replaced harsher, classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

The following table summarizes the key palladium-catalyzed reactions applicable to this compound.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | C-C (sp²-sp²) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C (sp²-sp) | Pd complex (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, Amine base |

| Heck Reaction | Alkene (e.g., H₂C=CHR) | C-C (sp²-sp²) | Pd salt (e.g., Pd(OAc)₂), Phosphine ligand, Base |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N | Pd salt/precatalyst, Phosphine ligand, Base (e.g., NaOt-Bu) |

This table is generated based on established palladium-catalyzed reactions for aryl bromides.

Metal ions play a crucial role not only as catalysts but also in the formation of intermediate complexes that activate the substrate. In this compound, both the indole nitrogen and the aldehyde oxygen can act as coordination sites for metal ions. nih.gov

The indole ring can interact with metal centers in several ways. The N-H proton is acidic and can be removed by a base, allowing the indole to act as an anionic, N-donor ligand. nih.gov Alternatively, the π-system of the heterocyclic ring can coordinate to a metal. nih.gov The aldehyde group at the C-2 position provides an additional coordination site through the lone pair of electrons on the carbonyl oxygen.

This coordination to a metal ion can significantly alter the reactivity of the indole. For example, coordination can:

Increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.

Influence the electronic properties of the indole ring, potentially facilitating or directing subsequent catalytic transformations.

Stabilize reactive intermediates within a catalytic cycle.

The formation of well-defined metal-indole complexes is a key step in many catalytic processes. nih.govnveo.org For instance, in palladium-catalyzed reactions, the initial step is the oxidative addition of the C-Br bond to the Pd(0) center, forming a Pd(II)-indolyl complex. wikipedia.org The coordination of other ligands to this metal center dictates the subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination. nih.gov

Organocatalysis (e.g., NHC-Lewis Acid Cooperative Catalysis)

In contrast to metal-based systems, organocatalysis utilizes small organic molecules to accelerate chemical reactions. N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for activating aldehydes. rsc.org

For indole aldehydes, NHCs can initiate transformations by adding nucleophilically to the aldehyde carbon. bohrium.comacs.org This generates a zwitterionic Breslow intermediate, which is a key species in NHC catalysis. rsc.org This intermediate can then undergo a variety of transformations. A notable example, demonstrated with indole-7-carbaldehyde, involves an NHC-catalyzed enantioselective functionalization of the remote N-H group. sci-hub.sesci-hub.se In this process, the NHC adds to the aldehyde, leading to the formation of a reactive aza-o-quinone methide intermediate, which then undergoes a formal [4+2] cycloaddition with an electrophile. rsc.orgsci-hub.se This strategy could be applied to this compound to synthesize complex, multi-cyclic products.

Cooperative catalysis, which combines an NHC with a Lewis acid, represents a more advanced strategy. nih.govrsc.org In such a system, the NHC would activate the aldehyde substrate (like this compound), while a Lewis acid could simultaneously activate a reaction partner (an electrophile), enhancing reaction rates and controlling stereoselectivity. nih.govnih.gov This dual activation approach allows for reactions that are not possible with either catalyst alone. mdpi.com

| NHC Pre-catalyst Type | Structure Feature | Potential Role in Indole Aldehyde Catalysis |

| Triazolium | Electron-deficient azolium ring | Often used in asymmetric reactions for generating acyl azolium and homoenolate equivalents. sci-hub.se |

| Imidazolinium (saturated) | Electron-rich, less aromatic | Can be effective in reactions where the initial nucleophilic attack by the carbene is crucial. nih.gov |

| Chiral NHCs | Possess stereogenic centers | Used to induce enantioselectivity in reactions, controlling the 3D arrangement of the product. bohrium.comacs.org |

This table outlines common NHC precatalysts and their general roles in organocatalysis.

Catalyst-Free and Green Catalytic Approaches

While catalysis is often essential, there is a growing emphasis on developing catalyst-free reactions and greener catalytic methods to improve the sustainability of chemical synthesis.

For a molecule like this compound, catalyst-free transformations could include classical condensation reactions of the aldehyde group with potent nucleophiles. Furthermore, nucleophilic aromatic substitution of the C-6 bromine atom can sometimes be achieved without a catalyst, although this typically requires harsh conditions (high temperatures and pressures) and highly activated substrates, which may not be compatible with the other functional groups on the indole ring.

The concept of "green catalysis" focuses on making catalytic processes more environmentally benign. In the context of transforming this compound, this includes:

Developing palladium-catalyzed reactions that can be performed in water or bio-derived solvents instead of volatile organic compounds. organic-chemistry.org

Designing catalysts with higher turnover numbers, allowing for lower catalyst loadings.

Eliminating toxic co-catalysts, such as the move towards copper-free Sonogashira coupling reactions. nih.gov

Developing catalyst-free methods for synthesizing indole cores, which reduces reliance on metals for the initial construction of the key scaffold. acs.org

These approaches aim to reduce waste, energy consumption, and the use of hazardous materials, aligning the synthesis and modification of this compound with the principles of green chemistry.

Green Chemistry and Sustainable Synthesis

Environmentally Benign Synthetic Protocols

Modern synthetic chemistry offers several techniques that align with the goals of green chemistry. These methods provide alternatives to traditional synthesis that often involve harsh conditions, toxic solvents, and lengthy reaction times.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. mdpi.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can lead to dramatic reductions in reaction times, from hours to mere minutes, and often results in higher product yields and purity. mdpi.comnih.gov

While a specific microwave-assisted synthesis for 6-bromo-1H-indole-2-carbaldehyde is not extensively documented, the synthesis of closely related indole (B1671886) derivatives has been successfully achieved using this method. For instance, the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, including a 6-bromo analog, was optimized by exposing the reactants to microwave irradiation, leading to excellent yields. kjscollege.com Another green approach involves the solvent-free, microwave-assisted Bischler indole synthesis to produce 2-arylindoles. mdpi.com These examples demonstrate the high potential of microwave irradiation for the efficient and rapid synthesis of the target compound. The non-ionizing radiation of the microwave is absorbed efficiently by polar reactants and solvents, accelerating the process significantly. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Indole Derivatives

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of quinoline-fused 1,4-benzodiazepines | Microwave Irradiation | 80 °C | 92-97% | nih.gov |

| Synthesis of quinoline-fused 1,4-benzodiazepines | Conventional Heating | Not specified | 62-65% | nih.gov |

| Synthesis of 2-coumarin-3-yl-imidazo[1,2-a]pyrimidines | Microwave Irradiation | 30 min | Productive | nih.gov |

| Synthesis of 2-coumarin-3-yl-imidazo[1,2-a]pyrimidines | Conventional Heating | 24 h | Less productive | nih.gov |